molecular formula C8H15NO B1206219 (-)-Hygrine CAS No. 65941-22-2

(-)-Hygrine

Cat. No. B1206219
CAS RN: 65941-22-2
M. Wt: 141.21 g/mol
InChI Key: ADKXZIOQKHHDNQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-hygrine is a 1-(1-methylpyrrolidin-2-yl)acetone that has S configuration. It is a pyrrolidine alkaloid and a 1-(1-methylpyrrolidin-2-yl)acetone. It is an enantiomer of a hygrine.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Majik and Tilve (2010) detailed a synthesis method for (-)-hygrine starting from L-proline, employing Wittig reaction and regioselective Wacker oxidation. This study contributes to the understanding of hygrine's chemical synthesis pathways (Majik & Tilve, 2010).
    • Lee et al. (2006) reported the first enantioselective synthesis of (+)-hygrine, highlighting the significance of asymmetric phase-transfer catalytic alkylation in its production (Lee et al., 2006).
  • Potential Forensic Applications :

    • Rubio et al. (2017) explored the role of hygrine in illicit cocaine production, suggesting its utility as a marker for distinguishing coca leaf chewing from cocaine abuse (Rubio et al., 2017).
    • In a related study, Rubio et al. (2014) developed a method to detect hygrine in urine samples, further supporting its use as a biomarker in forensic contexts and workplace drug testing (Rubio et al., 2014).
  • Research and Data Management Applications :

    • Candela et al. (2021) introduced HyWare, a language and execution platform for research e-infrastructures, which, though not directly related to this compound, shares a part of its name and is relevant in the broader context of scientific workflow management (Candela et al., 2021).

properties

CAS RN

65941-22-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

ADKXZIOQKHHDNQ-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)C[C@@H]1CCCN1C

SMILES

CC(=O)CC1CCCN1C

Canonical SMILES

CC(=O)CC1CCCN1C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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